molecular formula C23H15N5O8 B3824016 2,4,7-trinitro-9H-fluoren-9-one - 5-methoxy-8-quinolinamine (1:1)

2,4,7-trinitro-9H-fluoren-9-one - 5-methoxy-8-quinolinamine (1:1)

Cat. No. B3824016
M. Wt: 489.4 g/mol
InChI Key: RJJNTOBUDVTNAW-UHFFFAOYSA-N
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Description

The compound “2,4,7-trinitro-9H-fluoren-9-one - 5-methoxy-8-quinolinamine (1:1)” is a biochemical . It forms charge-transfer complexes with non-linear polycyclic aromatic hydrocarbons acting as donors . The crystal and molecular structure of the (1:1) 2,4,7-trinitro-9H-fluoren-9-one complex with phenanthrene (C 13 H 5 N 3 O 7 ·C 14 H 10) has been determined .


Molecular Structure Analysis

The molecular structure of the (1:1) 2,4,7-trinitro-9H-fluoren-9-one complex with phenanthrene (C 13 H 5 N 3 O 7 ·C 14 H 10) has been determined by X-ray diffraction analysis . In the crystal of the complex, the donor and acceptor molecules form mixed {– D – A – D – A –} ∞ stacks .


Chemical Reactions Analysis

Charge-transfer complexes formed by organic molecules acting as donors (D) and acceptors (A) of π electrons demonstrate a wide range of unique physical properties . The properties of these complexes are determined by the difference between the ionization potential of the donor and the electron affinity of the acceptor .

Mechanism of Action

The mechanism of action of the compound is related to its charge-transfer complexes. The properties of these complexes depend on the difference between the ionization potential of the donor and the electron affinity of the acceptor . This can be approximated as the difference between the energy of the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor .

Safety and Hazards

2,4,7-Trinitro-9H-fluoren-9-one is a suspected carcinogen with experimental tumorigenic data. It is mildly toxic by ingestion and is a skin and eye irritant. When heated to decomposition, it emits highly toxic fumes of NOx .

Future Directions

Charge-transfer complexes attract the attention of researchers from both the scientific and applied viewpoints . They can be used in the development of various electronic and optoelectronic devices such as field transistors, light-emitting diodes, and photovoltaic cells of solar batteries . The search for novel efficient donors and acceptors, preparation of the charge-transfer complexes based on them, and study of their properties are among topical issues leading to promising results .

properties

IUPAC Name

5-methoxyquinolin-8-amine;2,4,7-trinitrofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5N3O7.C10H10N2O/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23;1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h1-5H;2-6H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJNTOBUDVTNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=NC2=C(C=C1)N.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,7-trinitro-9H-fluoren-9-one - 5-methoxy-8-quinolinamine (1:1)
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2,4,7-trinitro-9H-fluoren-9-one - 5-methoxy-8-quinolinamine (1:1)
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2,4,7-trinitro-9H-fluoren-9-one - 5-methoxy-8-quinolinamine (1:1)
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2,4,7-trinitro-9H-fluoren-9-one - 5-methoxy-8-quinolinamine (1:1)
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2,4,7-trinitro-9H-fluoren-9-one - 5-methoxy-8-quinolinamine (1:1)
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2,4,7-trinitro-9H-fluoren-9-one - 5-methoxy-8-quinolinamine (1:1)

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